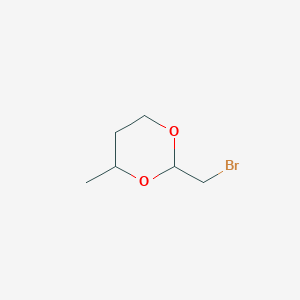

2-Bromomethyl-4-methyl-1,3-dioxane

Overview

Description

2-Bromomethyl-4-methyl-1,3-dioxane is a useful research compound. Its molecular formula is C6H11BrO2 and its molecular weight is 195.05 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemical Synthesis

Synthetic Intermediate

2-Bromomethyl-4-methyl-1,3-dioxane serves as a versatile synthetic intermediate in the preparation of various organic compounds. It is particularly useful for synthesizing α,β-unsaturated aldehydes and 1,4-two aldehyde monoacetals . The presence of the bromomethyl group enhances reactivity, making it suitable for nucleophilic substitution reactions.

Reactions and Mechanisms

The compound can undergo bromination reactions, which are facilitated by crown ethers to yield high quantities of 2-(1-bromoalkyl)-1,3-dioxacyclanes . This property is exploited in the synthesis of other dioxolane derivatives and in the development of complex organic molecules.

Pharmaceutical Applications

Drug Development

this compound has been investigated for its potential role in drug synthesis. For instance, it is utilized in the preparation of doxofylline, a drug used for treating respiratory conditions. The synthetic method involves a one-pot reaction that simplifies the process while maintaining high yields .

Biological Activity

Compounds similar to this compound have shown significant biological activities. Research indicates that such compounds can interact with biological systems, potentially leading to new therapeutic agents. The specific interactions and mechanisms are still under investigation but highlight the importance of this compound in medicinal chemistry.

Biological Research

Model Systems for DNA Studies

In studies involving DNA duplexes, compounds like this compound can be linked to synthetic oligonucleotides to explore electron transfer processes. This application is crucial for understanding the effects of ionizing radiation and one-electron oxidants on DNA . Such research helps elucidate mechanisms of DNA damage and repair.

Case Studies and Data Tables

| Application Area | Details |

|---|---|

| Chemical Synthesis | Used as an intermediate for α,β-unsaturated aldehydes; facilitates nucleophilic substitutions. |

| Pharmaceuticals | Integral in synthesizing doxofylline; potential for developing new drugs targeting respiratory issues. |

| Biological Research | Investigated for electron transfer studies in DNA; aids understanding of DNA damage mechanisms. |

Properties

Molecular Formula |

C6H11BrO2 |

|---|---|

Molecular Weight |

195.05 g/mol |

IUPAC Name |

2-(bromomethyl)-4-methyl-1,3-dioxane |

InChI |

InChI=1S/C6H11BrO2/c1-5-2-3-8-6(4-7)9-5/h5-6H,2-4H2,1H3 |

InChI Key |

FMFDZPVUMPGTHI-UHFFFAOYSA-N |

Canonical SMILES |

CC1CCOC(O1)CBr |

Origin of Product |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.